Tucatinib

概述

描述

Tucatinib is an orally bioavailable, reversible, highly selective small molecule tyrosine kinase inhibitor. It is primarily used in combination with other drugs for the treatment of advanced or metastatic human epidermal growth factor receptor 2 (HER2)-positive breast cancer, including cases with brain metastases . This compound was developed by Array BioPharma and later licensed to Cascadian Therapeutics, which is now part of Seattle Genetics .

作用机制

- Tucatinib is a kinase inhibitor primarily used to treat certain types of unresectable/metastatic HER-2 positive breast cancer .

- Its primary target is the human epidermal growth factor receptor-2 (HER2) protein. HER2 is overexpressed in some cancers, leading to increased growth and spread of cancer cells .

- Clinical trials show enhanced activity when this compound is combined with trastuzumab (another HER2 inhibitor) both in vitro and in vivo .

- It is administered in combination with trastuzumab and capecitabine to improve overall survival and progression-free survival in patients with advanced HER2-positive breast cancer .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

生化分析

Biochemical Properties

Tucatinib inhibits the tyrosine kinase enzyme of the HER2 gene . Mutations of tyrosine kinase in the HER2 gene lead to cascade effects of increased cell signaling and proliferation, resulting in malignancy . This compound demonstrates potent, selective activity in a panel of human cancer cell lines, with activity restricted to cell lines with HER2-amplification .

Cellular Effects

This compound has shown to have a significant impact on various types of cells and cellular processes. It has demonstrated potent, selective activity in a panel of 456 human cancer cell lines, with activity restricted to cell lines (breast and non-breast) with HER2-amplification, including models of acquired resistance to trastuzumab . Within the HER2-positive population, this compound response tracked strongly with HER2-driven signaling .

Molecular Mechanism

This compound binds to the tyrosine kinase of HER2, reducing PI3-kinase and MAP-kinase signaling . This reduced signaling helps to block cell growth and leads to cell death . This compound mediates an increase in inactive HER2 molecules at the cell surface through inhibition of HER2 ubiquitination, resulting in increased internalization and catabolism of T-DM1 .

Temporal Effects in Laboratory Settings

This compound has shown to have temporal effects in laboratory settings. The median duration of trastuzumab-deruxtecan treatment was 8.9 months, and 82 patients had disease progression during trastuzumab-deruxtecan treatment .

Dosage Effects in Animal Models

In xenograft models of HER2-positive breast cancer, single-agent this compound induced tumor regressions and combination with trastuzumab induced a complete and sustained blockade of HER2/PI3K/AKT signaling .

Metabolic Pathways

This compound is metabolized by CYP2C8 with some contributions from CYP3A . This compound is primarily eliminated by CYP2C8 enantioselective oxidation of gem-dimethyl .

Transport and Distribution

The volume of distribution of this compound is about 1670 L . This drug penetrates the blood-brain barrier .

Subcellular Localization

This compound, being a small molecule inhibitor of HER2, is located on the cellular membrane and responds to a wide variety of ligands . It has been demonstrated that sortilin-related receptor 1 (SORLA) interacts with and regulates HER2 subcellular localization by enhancing dynamic recycling of the endosomal receptor back to the cell surface .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tucatinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of coupling reactions, followed by functional group modifications to introduce the necessary substituents . The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent product quality and yield. The process also includes rigorous purification steps, such as recrystallization and chromatography, to achieve the desired purity levels .

化学反应分析

Types of Reactions

Tucatinib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives of this compound .

科学研究应用

Tucatinib has a wide range of scientific research applications:

相似化合物的比较

Similar Compounds

Lapatinib: Another HER2 tyrosine kinase inhibitor, but with less selectivity compared to tucatinib.

Neratinib: An irreversible HER2 inhibitor with a broader spectrum of activity, including epidermal growth factor receptor inhibition.

Uniqueness of this compound

This compound’s uniqueness lies in its high selectivity for HER2, which reduces the risk of off-target effects and associated toxicities. This selectivity allows for combination therapies with other HER2-targeted agents, enhancing overall treatment efficacy .

属性

IUPAC Name |

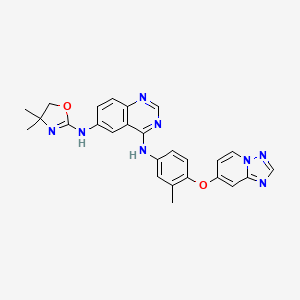

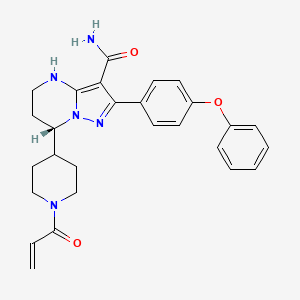

6-N-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N8O2/c1-16-10-17(5-7-22(16)36-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-35-25/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEAXTCZPQIFQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027958 | |

| Record name | Tucatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Mutations in the HER-2 gene are observed in some types of breast carcinoma. Tucatinib inhibits the tyrosine kinase enzyme of the HER-2 gene. Mutations of tyrosine kinase in the HER-2 gene lead to cascade effects of increased cell signaling and proliferation, resulting in malignancy. Results of in vitro studies show that tucatinib inhibits the phosphorylation of both HER-2 and HER-3, leading to downstream changes in MAPK and AKT signaling and cell proliferation. Anti-tumor activity occured in the cells that expressed HER-2. In vivo, tucatinib has been shown to inhibit HER-2 expressing tumors, likely by the same mechanism. | |

| Record name | Tucatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

937263-43-9 | |

| Record name | N6-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937263-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tucatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937263439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tucatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tucatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUCATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234248D0HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)